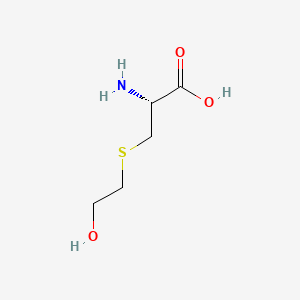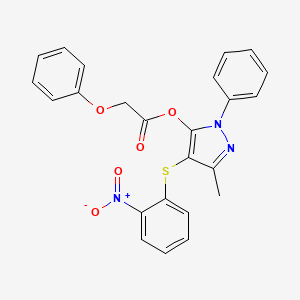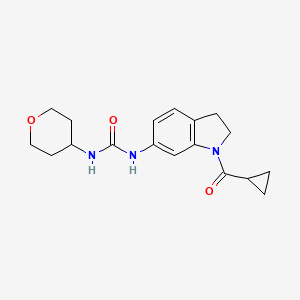
Hydroxyethylcysteine
Overview
Description
Hydroxyethylcysteine, also known as S-(2-Hydroxyethyl)-L-cysteine, is an organic compound belonging to the class of L-cysteine-S-conjugates. It is characterized by the presence of a hydroxyethyl group attached to the sulfur atom of the cysteine molecule.
Mechanism of Action
Target of Action
Hydroxyethylcysteine, also known as S-(2-Hydroxyethyl)-L-cysteine, is a small molecule that primarily targets the Gag-Pro-Pol polyprotein . This polyprotein is a crucial component in certain organisms, particularly the Rous sarcoma virus (RSV-SRA) .
Mode of Action
It is known to interact with its target, the gag-pro-pol polyprotein .
Biochemical Pathways
It belongs to the class of organic compounds known as l-cysteine-s-conjugates . These compounds contain L-cysteine where the thio-group is conjugated
Result of Action
It is known to interact with the gag-pro-pol polyprotein, which could potentially influence the function of this protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyethylcysteine can be synthesized through the reaction of L-cysteine with ethylene oxide under controlled conditions. The reaction typically involves the nucleophilic attack of the thiol group of L-cysteine on the ethylene oxide, resulting in the formation of the hydroxyethyl derivative. The reaction is carried out in an aqueous medium at a temperature range of 25-30°C, with a pH maintained between 7 and 8 to ensure optimal reaction conditions .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where L-cysteine and ethylene oxide are combined in a controlled environment. The reaction mixture is continuously stirred to ensure uniformity, and the temperature and pH are closely monitored. After the reaction is complete, the product is purified through techniques such as crystallization or chromatography to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Hydroxyethylcysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an aqueous medium at room temperature, leading to the formation of disulfide bonds.
Reduction: Reduction of this compound can be achieved using reducing agents like dithiothreitol or sodium borohydride. This reaction is usually carried out in an aqueous medium at a slightly acidic pH.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of the thiol group.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Hydroxyethylcysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its role in cellular processes, particularly in redox reactions and as an antioxidant.
Medicine: It has potential therapeutic applications due to its antioxidant properties, which can help in mitigating oxidative stress-related conditions.
Comparison with Similar Compounds
L-Cysteine: The parent compound of hydroxyethylcysteine, which lacks the hydroxyethyl group.
N-Acetylcysteine: Another derivative of cysteine with an acetyl group attached to the nitrogen atom.
S-Methylcysteine: A derivative with a methyl group attached to the sulfur atom.
Uniqueness of this compound: this compound is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it more effective in various applications compared to its analogs .
Properties
IUPAC Name |
(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFRVMDVLYIXJF-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914076 | |
| Record name | S-(2-Hydroxyethyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-98-2, 97170-10-0 | |
| Record name | S-(2-Hydroxyethyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteine, S-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Hydroxyethyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2alpha-(alpha-hydroxybenzhydryl)pyrrolidine](/img/structure/B2770012.png)


![Methyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-1-(prop-2-en-1-yl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2770018.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2770019.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2770022.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B2770023.png)
![[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
![(4-chlorophenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2770029.png)




